molecular formula C8H10ClFN2 B14849289 3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine CAS No. 1393566-38-5

3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine

Cat. No.: B14849289
CAS No.: 1393566-38-5
M. Wt: 188.63 g/mol
InChI Key: FHTJGHBRANFLAD-UHFFFAOYSA-N
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Description

3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and a propan-1-amine group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a suitable amine is reacted with a halogenated pyridine under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions can introduce various functional groups to the pyridine ring .

Scientific Research Applications

3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for

Properties

CAS No.

1393566-38-5

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(4-chloro-5-fluoropyridin-3-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-8-6(2-1-3-11)4-12-5-7(8)10/h4-5H,1-3,11H2

InChI Key

FHTJGHBRANFLAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CCCN

Origin of Product

United States

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